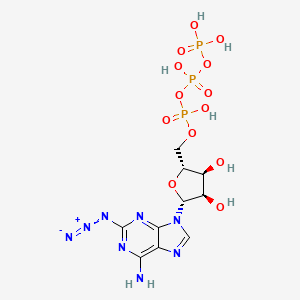
2-Azidoadenosine 5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azidoadenosine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H15N8O13P3 and its molecular weight is 548.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Click Chemistry Applications
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
2-Azido-ATP is extensively used in SPAAC, a bioorthogonal reaction that allows for the selective labeling of biomolecules without interfering with native biochemical processes. This reaction is particularly advantageous because it occurs under physiological conditions and does not require additional catalysts. The incorporation of 2-Azido-ATP into nucleic acids has been shown to yield fluorescent triazole products, which can be utilized for imaging in living cells.
- Case Study : A study demonstrated the efficient reaction of 8-azidoadenosine 5'-triphosphate with cyclooctynes, resulting in high yields of triazole products that exhibit fluorescence properties suitable for live-cell imaging. This method enabled real-time tracking of signaling events within single cancer cells, highlighting the potential of 2-Azido-ATP in cellular studies .
Photochemistry Applications
Photoinsertion into Proteins
The photoreactive nature of the azido group allows 2-Azido-ATP to be used as a tool for studying protein interactions and dynamics. Upon exposure to UV light, the azido group generates a nitrene that can react with nearby nucleophiles, facilitating the covalent attachment of the nucleotide to proteins.
- Case Study : Research indicated that photoinsertion of 2-azidoadenosine 5'-triphosphate into proteins resulted in covalent modifications that could be analyzed using electron spin resonance (ESR) spectroscopy. This technique provided insights into ATP-binding sites and conformational changes in proteins such as Ca2+-ATPase .
Inhibition Studies
Competitive Inhibition in Cell Signaling
2-Azido-ATP has been shown to act as a competitive inhibitor for various enzymes and receptors involved in cell signaling pathways. Its ability to mimic ATP allows it to interfere with normal signaling processes, making it a valuable tool for studying receptor dynamics and enzyme kinetics.
- Case Study : In studies involving human platelets, 2-azidoadenosine 5'-diphosphate was characterized as a potent inhibitor of adenylate cyclase activity, demonstrating its role in modulating calcium signaling pathways .
Antiviral Applications
HIV Research
The compound has been explored for its potential antiviral properties, particularly against HIV. Its incorporation into nucleotides has shown promise in inhibiting viral replication.
- Case Study : A formulation containing azido derivatives was reported to suppress HIV type 1 replication in peripheral blood mononuclear cells, indicating its potential as a therapeutic agent in antiviral strategies .
Data Table: Summary of Applications
属性
CAS 编号 |
72884-75-4 |
|---|---|
分子式 |
C10H15N8O13P3 |
分子量 |
548.19 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N8O13P3/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
QYNPRLMHSGVWIX-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
同义词 |
2-azido-ATP 2-azidoadenosine 5'-triphosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















